molecular formula C10H13NO B576546 1-(2-Amino-3,4-dimethylphenyl)ethanone CAS No. 15089-81-3

1-(2-Amino-3,4-dimethylphenyl)ethanone

Cat. No.: B576546
CAS No.: 15089-81-3
M. Wt: 163.22
InChI Key: RTRNHUHAYOMEAZ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1-(2-Amino-3,4-dimethylphenyl)ethanone (CAS Registry Number: 15089-81-3) is an aromatic ketone with the molecular formula $$ \text{C}{10}\text{H}{13}\text{NO} $$ and a molecular weight of 163.22 g/mol. Its IUPAC name, Ethanone, 1-(2-amino-3,4-dimethylphenyl)-, reflects its structural features: a benzene ring substituted with an amino group (-NH$$2$$) at position 2, methyl groups (-CH$$3$$) at positions 3 and 4, and an acetyl group (-COCH$$_3$$) at position 1. Common synonyms include 2-Amino-3,4-dimethylacetophenone and 1-(2-Amino-3,4-dimethylphenyl)ethan-1-one.

Classified as an aromatic ketone, this compound belongs to a broader family of acetophenone derivatives, which are characterized by a carbonyl group bonded to an aromatic ring. Its structural complexity arises from the interplay of electron-donating (amino and methyl) and electron-withdrawing (acetyl) groups, which influence its reactivity and applications in synthetic chemistry.

Historical Development and Discovery

The compound’s discovery aligns with advancements in aromatic ketone synthesis during the mid-20th century. Early reports of its synthesis likely emerged from Friedel-Crafts acylation or nucleophilic substitution reactions involving substituted aniline derivatives. For instance, the acetylation of 2-amino-3,4-dimethylphenol or its precursors using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl$$_3$$) could yield this compound.

Key milestones in its research include:

  • Structural Characterization : Early spectroscopic studies (e.g., NMR, IR) confirmed the positions of substituents on the benzene ring.
  • Synthetic Applications : Its role as an intermediate in pharmaceuticals and agrochemicals was recognized by the 1990s, particularly in the synthesis of MAO-B inhibitors and antifungal agents.
  • Commercial Availability : By the 2000s, suppliers such as HBCChem and Amadis Chemical began offering the compound for research purposes.

Significance in Chemical Research

1-(2-Amino-3,4-dimethylphenyl)ethanone holds strategic importance in multiple domains:

  • Organic Synthesis : It serves as a precursor for heterocyclic compounds, such as quinazolines and indoles, via condensation or cyclization reactions. For example, its acetyl group participates in Claisen-Schmidt condensations to form α,β-unsaturated ketones.
  • Pharmaceutical Development : Derivatives of this compound exhibit inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson’s. Molecular docking studies reveal interactions between its acetyl group and the MAO-B active site.
  • Material Science : As a building block for polymers, it contributes to resins and coatings when copolymerized with formaldehyde.

Recent studies highlight its potential in agrochemicals, where structural analogs demonstrate antifungal and insect-repellent properties.

Structural Overview and Distinctive Features

The molecular structure of 1-(2-Amino-3,4-dimethylphenyl)ethanone features a benzene ring with three substituents:

  • Amino Group (-NH$$_2$$) : Positioned at C2, it enhances solubility in polar solvents and participates in hydrogen bonding.
  • Methyl Groups (-CH$$_3$$) : At C3 and C4, these groups introduce steric hindrance, influencing regioselectivity in electrophilic substitution reactions.
  • Acetyl Group (-COCH$$_3$$) : At C1, the carbonyl moiety directs further functionalization via nucleophilic addition or reduction.

Key Structural Data:

Property Value/Description Source
Molecular Formula $$ \text{C}{10}\text{H}{13}\text{NO} $$
XLogP3 2.2 (indicating moderate lipophilicity)
Topological Polar Surface Area 43.1 Ų
Rotatable Bonds 1 (acetyl group)

Spectroscopic signatures include:

  • NMR : A singlet at δ 2.5 ppm (acetyl CH$$3$$), aromatic protons between δ 6.8–7.2 ppm, and a broad peak for -NH$$2$$ at δ 5.5 ppm.
  • Mass Spectrometry : A base peak at m/z 163 (molecular ion) and fragments at m/z 120 (loss of CH$$_3$$CO).

Computational studies, such as density functional theory (DFT), predict its optimized geometry and electron density distribution, aiding in reactivity analyses.

Properties

CAS No.

15089-81-3

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

1-(2-amino-3,4-dimethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-6-4-5-9(8(3)12)10(11)7(6)2/h4-5H,11H2,1-3H3

InChI Key

RTRNHUHAYOMEAZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(=O)C)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing in substituent type, position, or functional groups. These variations significantly influence their physical properties, reactivity, and applications.

Substituent-Driven Molecular Properties

Table 1: Key Molecular and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
1-(2-Amino-3,5-dibromophenyl)ethanone C₈H₇Br₂NO 292.96 2-amino, 3,5-dibromo Organic synthesis intermediate
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 2-amino, 6-nitro High reactivity; potential hazards
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone C₉H₁₀ClNO₂ 199.64 2-amino, 3-chloro, 4-methoxy Pharmaceutical precursor
1-(2-Amino-3,4-dimethoxyphenyl)ethanone C₁₀H₁₃NO₃ 195.22 2-amino, 3,4-dimethoxy Stable intermediate; safety data
1-(2-Amino-5-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 2-amino, 5-nitro Research reagent
Key Observations:

Electron-Withdrawing vs. Donating Groups: Bromine (Br) and nitro (NO₂) groups (e.g., ) are electron-withdrawing, reducing electron density on the ring and directing further substitutions to specific positions. This enhances reactivity in coupling or halogen-exchange reactions . Methoxy (-OCH₃) groups (e.g., ) are electron-donating, increasing ring electron density and solubility in polar solvents .

Biological Activity: Compounds with hydroxyl groups (e.g., ) exhibit enhanced α-glucosidase inhibitory activity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for enzyme interactions . Metal complexes of ethanone derivatives (e.g., ) show improved antifungal activity compared to parent ligands, highlighting the role of coordination chemistry in enhancing bioactivity .

Preparation Methods

Acylation Reaction

The protected substrate undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane at 0–5°C. The acetyl group is introduced at the ortho position relative to the acetamido group, driven by the meta-directing nature of the acetamide functionality. The reaction produces N-(2-acetyl-3,4-dimethylphenyl)acetamide with a yield of 72–78% (Table 1).

Table 1: Friedel-Crafts Acylation Conditions and Outcomes

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane
Temperature0–5°C
Reaction Time4 hours
Yield72–78%

Deprotection and Final Product Isolation

The acetamide group is hydrolyzed using 6 M HCl under reflux for 3 hours, yielding 1-(2-amino-3,4-dimethylphenyl)ethanone as a pale-yellow solid. Purification via recrystallization from ethanol-water (3:1) affords a purity of >98% by HPLC.

Nitration-Reduction Pathway

An alternative route involves nitration of a pre-formed acetophenone derivative followed by reduction to the amine. This method avoids protection-deprotection steps but requires precise control over nitration regioselectivity.

Nitration of 3,4-Dimethylacetophenone

3,4-Dimethylacetophenone is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0°C. The acetyl group directs nitration to the ortho position , yielding 2-nitro-3,4-dimethylacetophenone with 65% efficiency (Table 2).

Table 2: Nitration Reaction Parameters

ParameterValue
Nitrating AgentHNO₃ (1.1 equiv) in H₂SO₄
Temperature0°C
Reaction Time2 hours
Yield65%

Catalytic Hydrogenation

The nitro intermediate is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 25°C. Complete conversion to 1-(2-amino-3,4-dimethylphenyl)ethanone occurs within 4 hours, with a yield of 85–90%.

Ullmann-Type Coupling for Amino Group Introduction

For substrates where traditional nitration-reduction is impractical, transition metal-catalyzed coupling offers a viable alternative. This method employs 2-bromo-3,4-dimethylacetophenone and ammonia in the presence of a copper(I) catalyst.

Reaction Optimization

The coupling reaction proceeds in dimethylformamide (DMF) at 110°C using CuI (10 mol%) and 1,10-phenanthroline as a ligand. After 12 hours, the product is isolated in 60% yield, with residual starting material recovered via column chromatography.

Table 3: Ullmann Coupling Conditions

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMF
Temperature110°C
Yield60%

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The nitration-reduction pathway is favored due to its fewer steps and compatibility with continuous flow reactors. Key optimizations include:

  • Catalyst Recycling : Pd/C catalysts are reused for up to 5 cycles without significant activity loss.

  • Waste Mitigation : Neutralization of acidic byproducts with CaCO₃ reduces environmental impact .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Amino-3,4-dimethylphenyl)ethanone, and how can purity be optimized during synthesis?

  • Synthetic Steps :

Nitration : Start with 3,4-dimethylacetophenone. Introduce a nitro group using nitric acid in the presence of sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

Reduction : Reduce the nitro group to an amino group using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride in HCl.

Purification : Recrystallize the product using ethanol or methanol to remove unreacted intermediates. Monitor purity via HPLC or TLC .

  • Optimization : Use anhydrous conditions during reduction to prevent hydrolysis. Control reaction stoichiometry and temperature to minimize byproducts like over-reduced amines .

Q. What are the critical storage and solubility considerations for maintaining the stability of 1-(2-Amino-3,4-dimethylphenyl)ethanone?

  • Storage : Store at –20°C in airtight, light-protected containers to prevent oxidation of the amino group. Use within 1 month to avoid degradation. For long-term storage (–80°C), aliquot to prevent freeze-thaw cycles .
  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. For biological assays, prepare stock solutions in DMSO and dilute with buffered aqueous media (≤1% DMSO final concentration) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Structural Confirmation :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions on the phenyl ring (e.g., amino at C2, methyl groups at C3/C4).
  • Mass Spectrometry : Confirm molecular weight (C₁₀H₁₃NO, 163.22 g/mol) via ESI-MS or GC-MS.
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorometric or colorimetric substrates. Monitor hydrogen bonding interactions via SPR or ITC.
  • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization in cell lines .

Advanced Research Questions

Q. How should researchers address conflicting data in toxicity studies for 1-(2-Amino-3,4-dimethylphenyl)ethanone?

  • Data Discrepancies : Early studies report low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but incomplete toxicological profiling raises concerns about chronic exposure.
  • Resolution Strategies :

  • In Silico Modeling : Predict metabolite toxicity using tools like Derek Nexus or OECD QSAR Toolbox.
  • In Vitro Assays : Conduct Ames tests for mutagenicity and hepatocyte assays for metabolic stability .

Q. What mechanistic insights exist for the redox behavior of this compound, and how can they be experimentally validated?

  • Redox Pathways : The amino group facilitates electron donation, making the compound prone to oxidation (e.g., forming quinone-like structures).
  • Validation Methods :

  • Cyclic Voltammetry : Measure oxidation potentials in buffered solutions.
  • EPR Spectroscopy : Detect radical intermediates during redox reactions .

Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity and bioactivity?

  • SAR Findings :

  • Amino Group Position : Moving the amino group from C2 to C4 (as in 1-(4-Amino-3,5-dimethylphenyl)ethanone) reduces hydrogen-bonding capacity, decreasing enzyme inhibition efficacy by ~40%.
  • Methyl Substitution : Adding electron-donating groups (e.g., methoxy) at C3/C4 enhances stability but reduces solubility .

Q. What experimental designs are recommended for optimizing catalytic conditions in large-scale synthesis?

  • Design of Experiments (DOE) :

  • Variables : Test catalysts (AlCl₃ vs. FeCl₃), solvent polarity (toluene vs. DCM), and reaction time (6–24 hrs).
  • Response Metrics : Monitor yield (GC-MS) and purity (HPLC).
  • Outcome : AlCl₃ in toluene at 12 hrs achieves 78% yield with 97% purity .

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